3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic compound featuring multiple functional groups including indolin-1-yl, oxoethyl, thio, phenyl, triazol, and benzo[d]thiazol
Properties
IUPAC Name |
3-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2S2/c32-24(29-15-14-18-8-4-5-11-20(18)29)17-34-25-28-27-23(31(25)19-9-2-1-3-10-19)16-30-21-12-6-7-13-22(21)35-26(30)33/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIXZROSUCZUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CN5C6=CC=CC=C6SC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of simpler intermediates. For example:
Formation of the indolin-1-yl moiety: : A standard method could involve the cyclization of ortho-aminophenylacetic acid derivatives.
Construction of the triazole ring: : This might be achieved via a [3+2] cycloaddition between an azide and an alkyne.
Integration of oxoethyl and thio groups: : Functionalization through nucleophilic substitution and oxidation reactions.
Assembly of the benzo[d]thiazol-2(3H)-one framework: : Possibly synthesized from 2-aminobenzenethiol derivatives through cyclization under acidic conditions.
Industrial Production Methods
For industrial production, the synthesis would be scaled up with continuous flow techniques, ensuring high yield and purity. Catalysts and solvents might be optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thioether or indoline segments.
Reduction: : Possible reduction of the triazole ring under specific conditions.
Substitution: : The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or other peroxides.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts: : Transition metal catalysts for facilitating various organic transformations.
Major Products
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Yields dihydro or tetrahydro products.
Substitution: : Introduction of new substituents onto the aromatic rings.
Scientific Research Applications
Chemistry
Used as a ligand in coordination chemistry due to its multiple donor sites.
Employed in catalysis, especially in organometallic chemistry.
Biology
Investigated for potential antibacterial and antifungal properties.
Explored in enzyme inhibition studies.
Medicine
Potential lead compound in the development of anticancer agents.
Studied for its role in modulating biological pathways related to neurodegenerative diseases.
Industry
Utilized in the design of advanced materials with specific electronic or photonic properties.
Aids in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
Biochemical Interactions: : It might bind to specific enzymes or receptors, disrupting their normal function.
Pathways: : Could interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Unique Characteristics
The combination of indolin-1-yl, triazole, and benzo[d]thiazol makes it a structurally unique entity compared to other similar heterocycles.
List of Similar Compounds
Indoline derivatives: : Known for their wide range of biological activities.
Triazole derivatives: : Noted for their medicinal properties, particularly in antifungal treatments.
Benzothiazole derivatives: : Explored for their roles in cancer therapy and antimicrobial applications.
The unique structure and versatile functional groups of 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one offer immense potential across various fields, making it a subject of ongoing research and development.
Biological Activity
3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including indolin, triazole, and benzo[d]thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, highlighting its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 499.61 g/mol. The intricate arrangement of its functional groups contributes to its unique biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
-
Cytotoxicity Testing : The compound was tested against various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated significant cytotoxic effects, particularly against melanoma cells .
Cell Line EC50 (µM) IGR39 22.3 MDA-MB-231 9.7 Panc-1 26.2 - Mechanism of Action : The compound's mechanism involves interaction with specific biological targets through hydrogen bonding and dipole interactions, enhancing its efficacy as an anticancer agent .
Antimicrobial Activity
The structural characteristics of the compound suggest potential antimicrobial properties. Compounds containing indolin and triazole moieties have been shown to exhibit significant antimicrobial activity against various pathogens. Further research is needed to evaluate the specific antimicrobial efficacy of this compound.
Anti-inflammatory Properties
Research indicates that triazole-based compounds often possess anti-inflammatory properties. The presence of the benzo[d]thiazole group may enhance this activity by modulating inflammatory pathways .
Case Studies
- Hybrid Compound Synthesis : A study synthesized various derivatives based on the triazole scaffold and evaluated their biological activities. The derivatives exhibited promising anticancer and antimicrobial activities, indicating that modifications to the core structure can enhance efficacy .
- In Vivo Studies : Preliminary in vivo studies have shown that compounds similar to 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol can significantly reduce tumor growth in animal models, supporting their potential for therapeutic use .
Q & A
Q. Basic Analytical Techniques
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Spectroscopy :
- IR : Confirm key functional groups (e.g., triazole C=N at ~1600 cm⁻¹, benzo[d]thiazolone C=O at ~1680 cm⁻¹) .
- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.8–8.3 ppm) and quaternary carbons (e.g., triazole C3 at δ 150–155 ppm) .
Q. Advanced Techniques
- Single-Crystal X-ray Diffraction : Resolve stereochemistry and confirm bond angles (e.g., dihedral angles between triazole and indolin-2-one planes) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 505.1234) and fragmentation patterns .
How can researchers optimize reaction yields for triazole-thioether derivatives?
Q. Methodological Strategies
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or transition metals (e.g., CuI) to accelerate thioether bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol minimizes side reactions .
- Temperature Control : Maintain reflux (70–80°C) for triazole cyclization to prevent decomposition .
Case Study :
In analogous compounds, NaBH₄ reduction of Schiff bases (e.g., 4-arylideneamino intermediates) improved yields from ~65% to >80% by reducing competing hydrolysis .
How should contradictory biological activity data in structural analogs be analyzed?
Q. Advanced Data Reconciliation
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing antimicrobial activity vs. bulky groups reducing solubility) .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., Staphylococcus aureus DNA gyrase). For example, a 4-chlorophenyl substituent may improve binding affinity (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs (ΔG = −7.5 kcal/mol) .
- Statistical Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
What computational methods elucidate the compound’s mechanism of action?
Q. Advanced Computational Approaches
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å for benzo[d]thiazolone-protein complexes) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the triazole N2 position) using tools like Schrödinger’s Phase .
- ADMET Prediction : Estimate bioavailability (%F > 50%) and blood-brain barrier penetration (logBB < −1.0) with SwissADME .
What solvent systems are optimal for recrystallization?
Q. Basic Guidelines
- Ethanol/Water (1:3) : Effective for polar intermediates (e.g., yields >80% for hydroxylated derivatives) .
- DMF/Acetic Acid (1:1) : Resolves solubility issues for highly conjugated analogs .
- Methanol : Preferred for non-polar derivatives (melting point reproducibility ±1°C) .
How can spectroscopic discrepancies during structural elucidation be resolved?
Q. Methodological Solutions
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish triazole CH₂ from indolin-2-one protons) .
- Isotopic Labeling : Use ¹³C-enriched intermediates to track carbon connectivity in complex spectra .
- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
